molecular formula C32H20N2O8S B14512524 3,3'-Sulfanediylbis[2-(4-methoxyphenyl)-5-nitro-1H-inden-1-one] CAS No. 62497-50-1

3,3'-Sulfanediylbis[2-(4-methoxyphenyl)-5-nitro-1H-inden-1-one]

Cat. No.: B14512524
CAS No.: 62497-50-1
M. Wt: 592.6 g/mol
InChI Key: AVFSCEHTSMCRMC-UHFFFAOYSA-N
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Description

3,3’-Sulfanediylbis[2-(4-methoxyphenyl)-5-nitro-1H-inden-1-one] is a complex organic compound characterized by its unique structure, which includes a sulfanediyl bridge connecting two indenone moieties substituted with methoxyphenyl and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-Sulfanediylbis[2-(4-methoxyphenyl)-5-nitro-1H-inden-1-one] typically involves multi-step organic reactions. One common approach is the condensation of 4-methoxybenzaldehyde with nitroindanone derivatives in the presence of a suitable catalyst. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of industrial-grade solvents and catalysts would be common to reduce costs and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

3,3’-Sulfanediylbis[2-(4-methoxyphenyl)-5-nitro-1H-inden-1-one] can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of dinitro derivatives.

    Reduction: Formation of diamino derivatives.

    Substitution: Formation of various substituted indenone derivatives depending on the nucleophile used.

Scientific Research Applications

3,3’-Sulfanediylbis[2-(4-methoxyphenyl)-5-nitro-1H-inden-1-one] has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of 3,3’-Sulfanediylbis[2-(4-methoxyphenyl)-5-nitro-1H-inden-1-one] involves its interaction with specific molecular targets. The compound’s nitro groups can participate in redox reactions, potentially leading to the generation of reactive oxygen species (ROS) that can induce cellular damage. Additionally, the compound may inhibit certain enzymes by binding to their active sites, thereby disrupting normal cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 3,3’-Sulfanediylbis[2-(4-hydroxyphenyl)-5-nitro-1H-inden-1-one]
  • 3,3’-Sulfanediylbis[2-(4-chlorophenyl)-5-nitro-1H-inden-1-one]
  • 3,3’-Sulfanediylbis[2-(4-methylphenyl)-5-nitro-1H-inden-1-one]

Uniqueness

3,3’-Sulfanediylbis[2-(4-methoxyphenyl)-5-nitro-1H-inden-1-one] is unique due to the presence of methoxy groups, which can influence its chemical reactivity and biological activity. The methoxy groups can enhance the compound’s solubility in organic solvents and may also affect its interaction with biological targets, potentially leading to distinct pharmacological properties compared to its analogs.

Properties

CAS No.

62497-50-1

Molecular Formula

C32H20N2O8S

Molecular Weight

592.6 g/mol

IUPAC Name

2-(4-methoxyphenyl)-3-[2-(4-methoxyphenyl)-6-nitro-3-oxoinden-1-yl]sulfanyl-5-nitroinden-1-one

InChI

InChI=1S/C32H20N2O8S/c1-41-21-9-3-17(4-10-21)27-29(35)23-13-7-19(33(37)38)15-25(23)31(27)43-32-26-16-20(34(39)40)8-14-24(26)30(36)28(32)18-5-11-22(42-2)12-6-18/h3-16H,1-2H3

InChI Key

AVFSCEHTSMCRMC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C3=C(C2=O)C=CC(=C3)[N+](=O)[O-])SC4=C(C(=O)C5=C4C=C(C=C5)[N+](=O)[O-])C6=CC=C(C=C6)OC

Origin of Product

United States

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